Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride

CAS No.: 1443981-19-8

Cat. No.: VC2577646

Molecular Formula: C11H17Cl2N3O2

Molecular Weight: 294.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443981-19-8 |

|---|---|

| Molecular Formula | C11H17Cl2N3O2 |

| Molecular Weight | 294.17 g/mol |

| IUPAC Name | ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C11H15N3O2.2ClH/c1-2-16-11(15)8-3-4-10(13-5-8)14-6-9(12)7-14;;/h3-5,9H,2,6-7,12H2,1H3;2*1H |

| Standard InChI Key | GGDKWARRRLJPFJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N.Cl.Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N.Cl.Cl |

Introduction

Chemical Structure and Properties

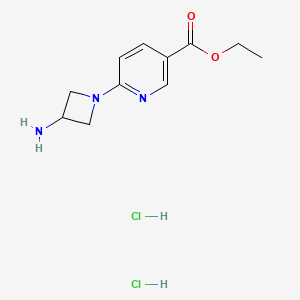

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride features a complex heterocyclic structure that incorporates both pyridine and azetidine ring systems. The compound contains an amino group attached to the azetidine ring, which provides a key functional site for potential derivatization and pharmaceutical applications. The dihydrochloride salt form enhances stability and solubility characteristics compared to the free base form.

The fundamental chemical and physical properties of this compound are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 1443981-19-8 |

| Molecular Formula | C₁₁H₁₇Cl₂N₃O₂ |

| Molecular Weight | 294.17 g/mol |

| IUPAC Name | ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C11H15N3O2.2ClH/c1-2-16-11(15)8-3-4-10(13-5-8)14-6-9(12)7-14;;/h3-5,9H,2,6-7,12H2,1H3;2*1H |

| Standard InChIKey | GGDKWARRRLJPFJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N.Cl.Cl |

The compound's structure features an ethyl ester group at the 3-position of the pyridine ring, providing a site for potential hydrolysis to the corresponding carboxylic acid. The amino group on the azetidine ring serves as a nucleophilic center for further chemical modifications, making this compound particularly valuable as a building block in medicinal chemistry.

Structural Characteristics

The pyridine-azetidine scaffold present in this compound is of particular interest in drug design for several reasons. The pyridine ring provides aromaticity and potential hydrogen bond acceptor sites, while the azetidine ring introduces a rigid, three-dimensional structure with specific spatial arrangements that can influence binding to biological targets. The presence of the amino group adds further versatility for chemical modifications and increases the potential for hydrogen bonding interactions.

The dihydrochloride salt form affects the compound's physical properties, typically increasing water solubility while decreasing lipophilicity compared to the free base. This can be advantageous for formulation purposes and for achieving appropriate pharmacokinetic profiles in drug development settings.

Synthesis Methodologies

The synthesis of Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride typically involves multiple reaction steps and requires careful control of reaction conditions to maintain the integrity of both the azetidine ring and the ethyl ester functionality.

Reaction Conditions and Optimization

The optimization of reaction conditions for the synthesis of this compound typically focuses on:

-

Temperature control to prevent degradation of the sensitive azetidine ring

-

Selection of appropriate solvents compatible with both the pyridine and azetidine moieties

-

Careful pH control during amino group introduction and protection/deprotection steps

-

Optimized conditions for salt formation to ensure complete conversion to the dihydrochloride form

These considerations are critical for achieving high yields and purity of the final product, especially when scaling up the synthesis for larger-scale production.

Applications in Pharmaceutical Research

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride has emerged as a valuable compound in pharmaceutical research, particularly as a building block and intermediate in drug discovery programs.

Medicinal Chemistry Applications

The compound's unique structural features make it particularly suited for medicinal chemistry applications, including:

-

Serving as a key intermediate in the synthesis of more complex drug candidates

-

Functioning as a scaffold for the development of enzyme inhibitors

-

Providing a platform for structure-activity relationship (SAR) studies in drug optimization programs

The azetidine-pyridine scaffold has shown promising activity in various therapeutic areas, suggesting that derivatives of this compound may have applications in developing new treatments for cancer, infectious diseases, and other medical conditions.

Structure-Activity Relationships

The structural elements of this compound contribute to its potential biological activities in several ways:

-

The pyridine ring provides a planar, aromatic system that can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites

-

The azetidine ring introduces conformational constraints that can enhance binding affinity and selectivity for specific biological targets

-

The amino group offers a site for hydrogen bonding interactions and can also be further derivatized to tune pharmacological properties

-

The ethyl ester provides a site for potential metabolic conversion, which can be advantageous for prodrug development

These structural features collectively contribute to the compound's utility in drug discovery programs targeting a range of disease areas.

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity, purity, and structural integrity of Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride.

Spectroscopic Analysis

Standard analytical techniques for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural assignments

-

Infrared (IR) spectroscopy to identify key functional groups

-

Mass spectrometry to confirm molecular weight and fragmentation patterns

-

UV-Visible spectroscopy to characterize the chromophoric pyridine system

The pyridine ring typically shows characteristic signals in ¹H NMR, with protons at the 2- and 4-positions appearing as doublets with distinctive coupling patterns. The azetidine ring protons generally appear as complex multiplets due to the ring's conformational constraints and the presence of the amino substituent.

Future Research Directions

The unique structural features of Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride suggest several promising avenues for future research.

Structural Modifications

Potential structural modifications that could enhance the utility of this scaffold include:

-

Substitution at various positions on the pyridine ring to tune electronic properties

-

Modifications of the ethyl ester to alter metabolic stability and pharmacokinetic properties

-

Derivatization of the amino group to create more complex molecules with enhanced target selectivity

-

Introduction of additional functionality to enable conjugation with other bioactive molecules

These modifications could potentially lead to new chemical entities with improved pharmacological profiles for specific therapeutic applications.

Therapeutic Target Exploration

Based on the structural features of this compound, several therapeutic areas warrant investigation:

-

Oncology: The azetidine-pyridine scaffold has shown promise in developing agents that target cancer-specific enzymes and receptors

-

Infectious diseases: Similar heterocyclic compounds have demonstrated antimicrobial properties

-

Central nervous system disorders: The scaffold's ability to be modified for blood-brain barrier penetration makes it potentially valuable for CNS drug discovery

-

Inflammatory conditions: Modulation of key inflammatory pathways may be possible through derivatives of this scaffold

Further exploration of these potential therapeutic applications could significantly expand the importance of this compound class in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume